
5-(Pentan-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H16N2 It consists of a pyridine ring substituted at the second position with an amine group and at the fifth position with a pentan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amination of Pyridine Derivatives: One common method involves the amination of a pyridine derivative. For instance, 2-chloropyridine can be reacted with pentan-3-ylamine under basic conditions to yield 5-(Pentan-3-yl)pyridin-2-amine.
Reductive Amination: Another method is the reductive amination of 2-pyridinecarboxaldehyde with pentan-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods often involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods typically employ automated systems to control reaction conditions precisely, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-(Pentan-3-yl)pyridin-2-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Halogenated or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Pentan-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which 5-(Pentan-3-yl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.
5-Methylpyridin-2-amine: Has a methyl group instead of a pentan-3-yl group, resulting in different steric and electronic properties.
5-(Butan-2-yl)pyridin-2-amine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and interactions.
Uniqueness
5-(Pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which combines the properties of both the pyridine ring and the pentan-3-yl group. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
5-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |
Clé InChI |
ZYPRKBXXJQKUEU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


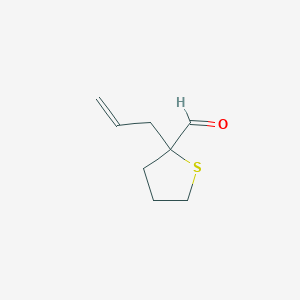
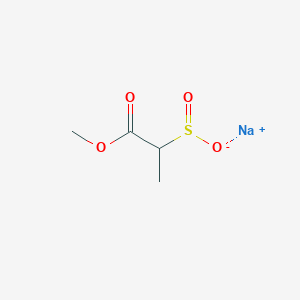
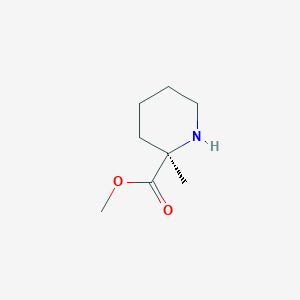
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)
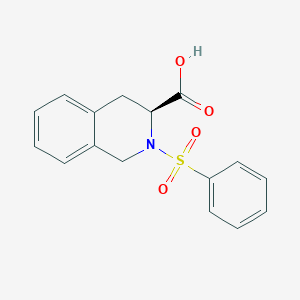
amine](/img/structure/B13201792.png)

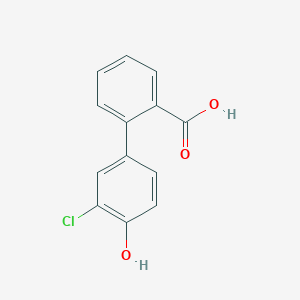

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
